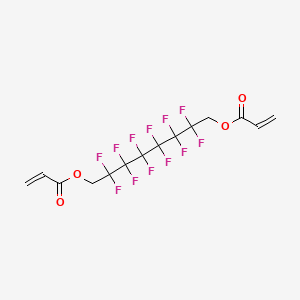
1,8-Bis(acryloxy)-1H,1H,8H,8H-perfluorooctane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,8-Bis(acryloxy)-1H,1H,8H,8H-perfluorooctane is a fluorinated organic compound characterized by the presence of two acryloxy groups attached to a perfluorooctane backbone. This compound is of interest due to its unique chemical properties, which include high thermal stability, resistance to solvents, and low surface energy. These properties make it valuable in various industrial and scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Bis(acryloxy)-1H,1H,8H,8H-perfluorooctane typically involves the reaction of perfluorooctane diol with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:
Perfluorooctane diol+Acryloyl chloride→this compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of phase-transfer catalysis and microwave irradiation can enhance reaction rates and efficiency .
化学反応の分析
Types of Reactions
1,8-Bis(acryloxy)-1H,1H,8H,8H-perfluorooctane can undergo various chemical reactions, including:
Polymerization: The acryloxy groups can participate in free radical polymerization to form cross-linked polymers.
Hydrolysis: The ester bonds in the acryloxy groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and alcohols.
Addition Reactions: The double bonds in the acryloxy groups can undergo addition reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used.
Hydrolysis: Acidic or basic aqueous solutions are employed.
Addition Reactions: Reagents such as hydrogen bromide (HBr) or thiols can be used.
Major Products
Polymerization: Cross-linked polymers with enhanced mechanical and thermal properties.
Hydrolysis: Carboxylic acids and alcohols.
Addition Reactions: Various addition products depending on the reagents used.
科学的研究の応用
1,8-Bis(acryloxy)-1H,1H,8H,8H-perfluorooctane has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of fluorinated polymers with unique properties.
Biology: Employed in the development of biocompatible coatings and materials.
Medicine: Investigated for use in drug delivery systems due to its stability and resistance to degradation.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants.
作用機序
The mechanism by which 1,8-Bis(acryloxy)-1H,1H,8H,8H-perfluorooctane exerts its effects is primarily through its chemical reactivity and physical properties. The acryloxy groups allow for polymerization and cross-linking, while the perfluorooctane backbone provides thermal stability and resistance to solvents. These combined properties enable the compound to form durable and stable materials .
類似化合物との比較
Similar Compounds
1,8-Bis(dimethylamino)naphthalene: Known for its high basicity and use as a non-nucleophilic base.
1,8-Bis(diphenylphosphino)biphenylene: Used as a ligand in coordination chemistry.
BM(PEG)2 (1,8-bismaleimido-diethyleneglycol): Utilized as a cross-linking reagent in protein conjugation.
Uniqueness
1,8-Bis(acryloxy)-1H,1H,8H,8H-perfluorooctane is unique due to its combination of acryloxy groups and a perfluorooctane backbone. This combination imparts both reactivity and stability, making it suitable for applications requiring durable and resistant materials.
特性
分子式 |
C14H10F12O4 |
|---|---|
分子量 |
470.21 g/mol |
IUPAC名 |
(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro-8-prop-2-enoyloxyoctyl) prop-2-enoate |
InChI |
InChI=1S/C14H10F12O4/c1-3-7(27)29-5-9(15,16)11(19,20)13(23,24)14(25,26)12(21,22)10(17,18)6-30-8(28)4-2/h3-4H,1-2,5-6H2 |
InChIキー |
DAEZWHGSBZFTGJ-UHFFFAOYSA-N |
正規SMILES |
C=CC(=O)OCC(C(C(C(C(C(COC(=O)C=C)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



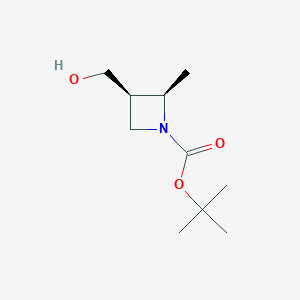

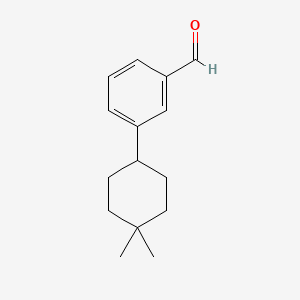

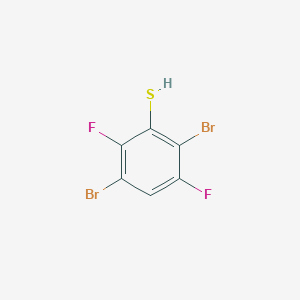
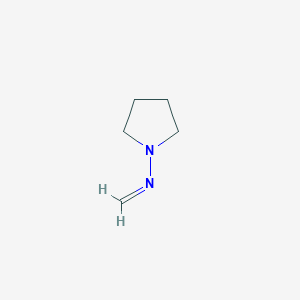
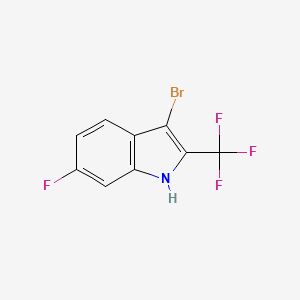
![2,3-Dihydro-2-[(1R)-1-phenylethyl]-1H-Isoindol-1-one](/img/structure/B12850970.png)
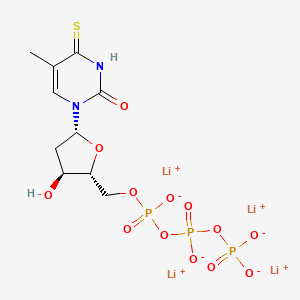
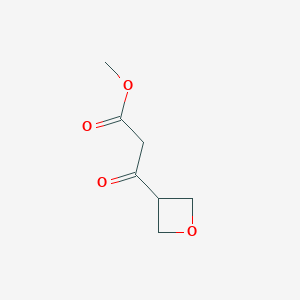
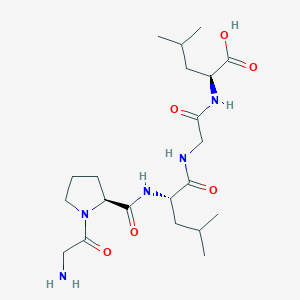
![tert-butyl 2-methyl-4-[(R)-methylsulfanyl(phenyl)methyl]piperazine-1-carboxylate](/img/structure/B12850991.png)

